

In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid

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Compound of Interest

Compound Name: 2,3-difluoropyridine-4-carboxylic Acid

Cat. No.: B1313753

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid, also known by synonyms such as 2,3-difluoroisonicotinic acid and 4-Pyridinecarboxylic acid, 2,3-difluoro-, is a fluorinated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. [1] Its unique structural features, including the presence of two fluorine atoms on the pyridine ring, impart distinct chemical properties that are highly valued in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

2,3-Difluoropyridine-4-carboxylic acid is a white to off-white crystalline powder with a high degree of purity, typically $\geq 99.0\%$. [1] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemical engineers working with this compound.

Property	Value	Reference
CAS Number	851386-31-7	[1]
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	[1]
Molecular Weight	159.09 g/mol	[1]
Melting Point	159-160 °C	[1]
Boiling Point	377.4 °C at 760 mmHg	[1]
Density	1.535 g/cm ³	[1]
Flash Point	182.1 °C	[1]
Appearance	White to off-white powder	[1]
Purity	≥99.0%	

Synthesis and Experimental Protocols

The synthesis of **2,3-difluoropyridine-4-carboxylic acid** and its derivatives often involves multi-step chemical processes. While specific proprietary methods may vary between manufacturers, a general synthetic approach can be derived from patent literature for similar difluoropyridine compounds.

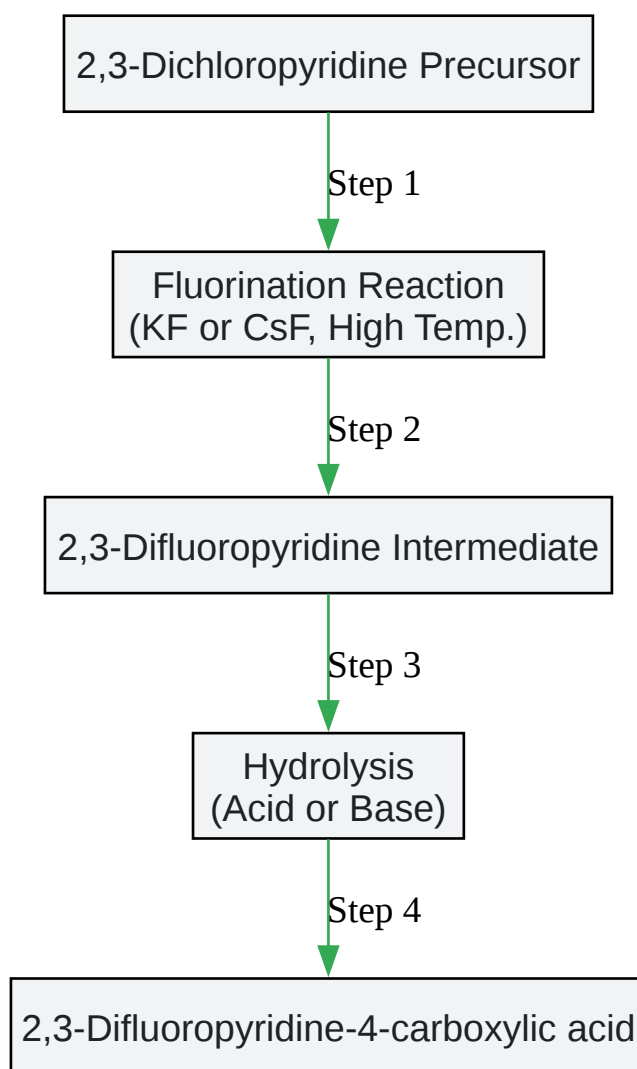
A plausible synthetic pathway involves the fluorination of a corresponding chlorinated pyridine precursor. A general method for preparing difluoropyridine compounds involves contacting a beta-halo-alpha- or gamma-fluoropyridine compound with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature.[2]

General Experimental Protocol for Fluorination:

A detailed, publicly available, step-by-step protocol for the synthesis of **2,3-difluoropyridine-4-carboxylic acid** is not readily found in the searched literature. However, based on general principles of aromatic nucleophilic substitution, a hypothetical protocol can be outlined. It's important to note that this is a generalized procedure and would require optimization and safety assessment in a laboratory setting.

- **Starting Material:** A suitable starting material could be 2,3-dichloro-4-cyanopyridine or a similar precursor with leaving groups at the 2 and 3 positions.
- **Fluorinating Agent:** Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) would be used as the fluorine source.
- **Solvent:** A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is typically employed.^{[3][4]}
- **Phase-Transfer Catalyst:** A phase-transfer catalyst like tetraphenylphosphonium bromide may be used to enhance the reaction rate.^[3]
- **Reaction Conditions:** The reaction mixture would be heated to a high temperature, potentially in a sealed reactor, for a prolonged period to facilitate the double nucleophilic substitution of the chlorine atoms with fluorine.
- **Hydrolysis:** Following the fluorination, the cyano group at the 4-position would be hydrolyzed to a carboxylic acid using strong acidic or basic conditions.
- **Work-up and Purification:** The final product would be isolated through extraction and purified by recrystallization or column chromatography.

The logical flow for this synthesis can be visualized as follows:



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General Synthetic Workflow

Applications in Drug Development

2,3-Difluoropyridine-4-carboxylic acid is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. While specific drug names directly synthesized from this intermediate are not prominently disclosed in the public domain, it is known to be a key building block for certain classes of therapeutic agents.

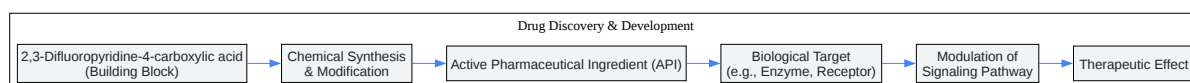
The difluorinated pyridine moiety is a common feature in modern medicinal chemistry, appearing in a range of biologically active compounds. For instance, fluorinated pyridines are

utilized in the development of anti-cancer agents and antibiotics.

Signaling Pathways and Biological Activity

The biological activity of compounds derived from **2,3-difluoropyridine-4-carboxylic acid** is determined by the final molecular structure of the active pharmaceutical ingredient. The pyridinecarboxylic acid moiety itself is a common scaffold in drug design. Depending on the other substituents, molecules incorporating this fragment could potentially interact with a wide range of biological targets.

For example, pyridine carboxylic acid derivatives have been explored as inhibitors of various enzymes or as ligands for receptors. The specific signaling pathways modulated would be target-dependent. Without concrete examples of drugs synthesized from this specific intermediate, a definitive signaling pathway diagram cannot be provided. However, a generalized logical relationship for its role in drug discovery can be illustrated:



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Role in Drug Discovery Cascade

Conclusion

2,3-Difluoropyridine-4-carboxylic acid is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, combined with the advantageous effects of fluorine substitution, make it a valuable tool for medicinal chemists. Further research into novel synthetic applications and the biological activities of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.

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